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molecular formula C19H39N B8373886 N-Allyl-N,N-di-n-octylamine

N-Allyl-N,N-di-n-octylamine

Cat. No. B8373886
M. Wt: 281.5 g/mol
InChI Key: KTTAXOZHFOSJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183367B2

Procedure details

Resin 3 (0.42 mmol g−1 (est.), 160 mg) in DMF (2 cm3) was treated with dioctylamine (1.7 mmol, 515 mm3) at 20° C. for 24 h. The resin was washed with DMF (10×5 cm3) and DCM (10 cm3), resuspended in DMF (2 cm3) and treated with allyl bromide (4.25 mmol, 365 mm3) at 20° C. for 24 h. The solvent and the reagent was then removed by filtration and the resin washed with DCM (2×20 cm3). The elimination was performed in DCM (4 cm3) with DIPEA (1.72 mmol, 300 mm3) over night. The filtrate of this last reaction step was combined with the DCM and MeOH wash (25 cm3) from the resin and evaporated. It gave 14 contaminated with DIPEA in 38 mg yield. The amine was transferred in little DCM (<0.5 cm3) to a K2CO3 covered dry silica column (5 g). Impurities were washed away with hexane and the amine eluted with ethyl acetate. After the removal of the solvent 14 (0.043 mmol, 12 mg, 64%) was obtained as a colourless oil. It was contaminated with 5% of 4 of a previous cycle.
[Compound]
Name
Resin 3
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
1.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.72 mmol
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:18](Br)[CH:19]=[CH2:20].CCN(C(C)C)C(C)C.CO>CN(C=O)C.C(Cl)Cl>[CH2:20]([N:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH:19]=[CH2:18]

Inputs

Step One
Name
Resin 3
Quantity
160 mg
Type
reactant
Smiles
Name
Quantity
1.7 mmol
Type
reactant
Smiles
C(CCCCCCC)NCCCCCCCC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.25 mmol
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1.72 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resin was washed with DMF (10×5 cm3) and DCM (10 cm3)
CUSTOM
Type
CUSTOM
Details
The solvent and the reagent was then removed by filtration
WASH
Type
WASH
Details
the resin washed with DCM (2×20 cm3)
CUSTOM
Type
CUSTOM
Details
The filtrate of this last reaction step
WASH
Type
WASH
Details
wash (25 cm3) from the resin
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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